molecular formula C9H9NO2 B7902342 2,6-Dimethylbenzo[d]oxazol-5-ol

2,6-Dimethylbenzo[d]oxazol-5-ol

Cat. No.: B7902342
M. Wt: 163.17 g/mol
InChI Key: ZASHPHLRHARKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylbenzo[d]oxazol-5-ol typically involves multi-step reactions. One common method includes the following steps :

    Step 1: Reacting a suitable precursor with sodium methoxide to achieve a 90% yield.

    Step 2: Treating the intermediate with 35% hydrochloric acid in ethanol, followed by heating for 1 hour, resulting in an 80% yield.

    Step 3: Further reaction with pyridine and N,N-dimethylacetamide at ambient temperature for 2 hours, yielding 57%.

    Step 4: Oxidation using manganese dioxide in acetone for 3 hours at ambient temperature, achieving a 59% yield.

    Step 5: Final treatment with 1N sodium hydroxide for 0.67 hours at ambient temperature.

Industrial Production Methods

the multi-step synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzo[d]oxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of the benzoxazole ring, while substitution reactions can introduce various functional groups onto the ring .

Scientific Research Applications

2,6-Dimethylbenzo[d]oxazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethylbenzo[d]oxazol-5-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylbenzo[d]oxazol-5-ol is unique due to the presence of two methyl groups at the 2 and 6 positions on the benzoxazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzoxazole derivatives .

Properties

IUPAC Name

2,6-dimethyl-1,3-benzoxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-5-3-9-7(4-8(5)11)10-6(2)12-9/h3-4,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASHPHLRHARKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)N=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.